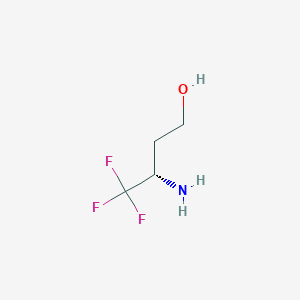

(S)-3-Amino-4,4,4-trifluorobutan-1-ol

Description

Significance of Organofluorine Compounds in Chemical Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in modern chemical research and industry. nih.govchemicalbook.com The strategic incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting high thermal and metabolic stability to the molecule. chemicalbook.comresearchgate.netnih.gov

In the pharmaceutical sector, approximately 20% of all marketed drugs contain fluorine. chemicalbook.com The presence of fluorine can enhance a drug's lipophilicity, bioavailability, and binding affinity to target enzymes or receptors. nih.govnih.govchemicalbook.com Notable examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). nih.gov Similarly, in the agrochemical industry, over half of all products contain C-F bonds, which can increase the efficacy and stability of pesticides and herbicides. researchgate.net The unique properties conferred by fluorine make organofluorine compounds a cornerstone of modern medicinal and materials science. chemicalbook.comgoogle.com

Role of Chirality in Trifluoromethylated Scaffolds

Chirality, or the "handedness" of a molecule, is a critical factor in the life sciences, as biological systems often interact differently with enantiomers (non-superimposable mirror images) of the same compound. The introduction of a trifluoromethyl (CF3) group, a common fluorinated motif, can create a stereogenic center, making the synthesis of single-enantiomer compounds highly desirable. nih.govresearchgate.net The CF3 group is often used as a bioisostere for other chemical groups, such as the isopropyl group, due to its similar size, which allows it to mimic the structure of natural molecules while enhancing metabolic stability. nih.govmdpi.com

The synthesis of enantiopure trifluoromethylated molecules is a significant challenge in organic chemistry. researchgate.netmdpi.com As a result, much research has focused on developing asymmetric methods to install CF3 groups or by using pre-made chiral fluorinated "building blocks" to construct more complex molecules. researchgate.netchemscene.com These chiral trifluoromethylated scaffolds are of paramount importance in medicinal chemistry, where the specific three-dimensional arrangement of atoms is crucial for a drug's efficacy and selectivity. mdpi.comchemscene.com

(S)-3-Amino-4,4,4-trifluorobutan-1-ol as a Versatile Chiral Building Block

This compound is a prime example of a fluorinated chiral building block that combines the influential trifluoromethyl group with a chiral amino alcohol scaffold. This structure is highly valued in synthetic chemistry, particularly for the preparation of biologically active molecules. nbinno.com Its bifunctional nature, possessing both an amine and a hydroxyl group, allows for a wide range of chemical transformations, making it a versatile intermediate for constructing more complex molecular architectures. nbinno.com

The compound and its derivatives are particularly noted for their role as key intermediates in the synthesis of modern pharmaceuticals. nbinno.com For instance, structurally similar β-amino acids are crucial components of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. nih.govresearchgate.netgoogle.com The specific stereochemistry and the presence of the trifluoromethyl group in building blocks like this compound are essential for achieving the desired potency and selectivity in the final active pharmaceutical ingredient (API).

Chemical Profile

This compound is a chiral organic compound featuring a primary amine, a primary alcohol, and a trifluoromethyl group. These functional groups contribute to its utility as a synthetic intermediate.

| Property | Data |

| IUPAC Name | (3S)-3-Amino-4,4,4-trifluorobutan-1-ol |

| Synonyms | (S)-3-Amino-4,4,4-trifluoro-1-butanol |

| CAS Number | 1388098-52-9 chemicalbook.comchemicalbook.com |

| Molecular Formula | C4H8F3NO chemicalbook.comchemicalbook.com |

| Molecular Weight | 143.11 g/mol chemicalbook.comchemicalbook.com |

| Boiling Point | 168.7 ± 35.0 °C (Predicted) chemicalbook.com |

| Density | 1.271 ± 0.06 g/cm³ (Predicted) chemicalbook.com |

| pKa | 14.68 ± 0.10 (Predicted) chemicalbook.com |

| SMILES | NC@@HCCO |

| InChI Key | IUHWBCZMCVRCST-SCSAIBSYSA-N |

Synthesis and Manufacturing Processes

The synthesis of enantiomerically pure compounds like this compound is a complex task that requires precise control over stereochemistry. While specific industrial-scale manufacturing processes for this exact molecule are proprietary, common strategies in asymmetric synthesis are employed to produce such chiral fluorinated amino alcohols.

One major approach involves the asymmetric synthesis of a related precursor, such as a chiral amino acid, followed by chemical modification. For example, methods have been developed for the large-scale asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid using a recyclable chiral auxiliary. mdpi.com This process involves alkylating a nickel(II) complex of a glycine (B1666218) Schiff base, which sets the desired stereocenter. mdpi.commdpi.com The resulting chiral amino acid can then be chemically reduced to the corresponding amino alcohol.

Another powerful strategy is the use of biocatalysis. Enzymatic processes, such as those using transaminase enzymes, are increasingly used to prepare chiral amines with high enantiomeric purity. nih.govgoogle.com A transaminase can convert a ketone precursor into a chiral amine by transferring an amino group from an inexpensive amino donor. google.com This approach is considered a "green" chemistry method as it often avoids harsh reagents and complex purification steps. nih.govnih.gov For the synthesis of this compound, a potential route would involve the enzymatic transamination of a corresponding trifluoromethyl hydroxy ketone.

Applications in Medicinal Chemistry

The primary application of this compound and its close derivatives in medicinal chemistry is as a key intermediate for the synthesis of DPP-4 inhibitors. nih.govgoogle.com This class of drugs is used for the management of type 2 diabetes.

The most prominent drug in this class is Sitagliptin (marketed as Januvia®). nih.govgoogle.com The synthesis of Sitagliptin relies on the coupling of two key intermediates, one of which is a chiral β-amino acid derivative with a trifluorophenyl group. google.comresearchgate.net this compound represents a core scaffold that is structurally analogous to this critical intermediate. Its stereochemistry and trifluoromethyl group are vital for the biological activity of the final drug molecule. The development of efficient synthetic routes to these chiral building blocks has been a major focus of pharmaceutical research to enable cost-effective, large-scale production. researchgate.netgoogle.comnih.gov

| Application Area | Role of this compound | Therapeutic Target |

| Antidiabetic Drugs | Key chiral building block for synthesizing analogues of DPP-4 inhibitors. | Dipeptidyl peptidase-4 (DPP-4) nih.gov |

Role in Agrochemicals

While specific applications of this compound in commercial agrochemicals are not widely documented, structurally related trifluoromethylated compounds are important intermediates in this sector. For example, 3-amino-4,4,4-trifluorocrotonic esters are known to be valuable precursors for the preparation of crop protectants. google.com The trifluoromethyl group is known to enhance the efficacy and stability of active ingredients in pesticides and herbicides. The chiral nature of building blocks like this compound could be leveraged to develop next-generation agrochemicals with improved selectivity and reduced environmental impact.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4,4,4-trifluorobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c5-4(6,7)3(8)1-2-9/h3,9H,1-2,8H2/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHWBCZMCVRCST-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 3 Amino 4,4,4 Trifluorobutan 1 Ol and Its Stereoisomers

Strategies for Stereoselective Synthesis

The creation of the specific stereocenter in (S)-3-Amino-4,4,4-trifluorobutan-1-ol is the critical challenge in its synthesis. Chemists have developed several key strategies to achieve high stereoselectivity, which can be broadly categorized into chiral pool-based approaches, asymmetric catalysis, and chiral auxiliary-mediated syntheses. Each of these methods offers distinct advantages in constructing the desired chiral architecture.

Chiral Pool Approaches Utilizing Fluorinated Precursors

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. rsc.org This approach is highly efficient as it incorporates a pre-existing stereocenter, which is then elaborated through subsequent chemical transformations to yield the target molecule. rsc.orgalaska.edu For the synthesis of fluorinated amino alcohols, naturally occurring amino acids like serine are excellent chiral precursors.

An example that illustrates this principle is the enantiospecific synthesis of a related fluorinated β-amino acid from (S)-serine. frontiersin.org This process begins with the protection of the amino and carboxyl groups of (S)-serine, followed by conversion of the hydroxyl group into a suitable leaving group. The resulting intermediate can then undergo transformations to introduce the desired fluorinated substituent while retaining the original stereochemistry. frontiersin.org Although not a direct synthesis of this compound, this methodology demonstrates the core concept of using a chiral template from nature to build complex, stereochemically defined molecules. alaska.edufrontiersin.org The key advantage is that the chirality is inherent in the starting material, often leading to a more straightforward and predictable synthetic route. rsc.org

Asymmetric Catalysis in the Formation of Key Intermediates

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. This field is divided into organocatalysis, which uses small organic molecules as catalysts, and metal-catalyzed reactions, which employ complexes of transition metals with chiral ligands.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines and alcohols. For the synthesis of precursors to this compound, several organocatalytic strategies have been explored.

One effective method is the asymmetric Mannich reaction. This reaction can be used to synthesize β-trifluoromethyl-β-amino ketones, which are direct precursors to the target amino alcohol. nih.govnih.gov For instance, the reaction of aryl trifluoromethyl ketimines with acetone, catalyzed by a chiral organocatalyst such as a proline derivative, can yield the corresponding β-amino ketone with high enantioselectivity. nih.gov Subsequent reduction of the ketone functionality provides the desired amino alcohol.

Another relevant organocatalytic approach is the biomimetic transamination of a β-keto ester. For example, the DBU-catalyzed asymmetric synthesis of (S)-3-amino-4,4,4-trifluorobutanoic acid has been developed via the enantioselective transamination of isopropyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.net The resulting amino acid can then be reduced to the target amino alcohol. Furthermore, the asymmetric isomerization of trifluoromethyl imines, facilitated by chiral organic catalysts like cinchona alkaloids, presents another pathway to the chiral amine core. acs.org

| Organocatalytic Method | Precursor Formed | Key Features |

| Asymmetric Mannich Reaction | β-Trifluoromethyl-β-amino ketone | Direct formation of the C-N bond and stereocenter. nih.govnih.gov |

| Biomimetic Transamination | (S)-3-Amino-4,4,4-trifluorobutanoic acid | Utilizes a β-keto ester precursor. researchgate.net |

| Asymmetric Imine Isomerization | Chiral trifluoromethylated amine | Catalytic 1,3-proton shift. acs.org |

Metal-catalyzed reactions, particularly asymmetric hydrogenations, are highly effective for the stereoselective synthesis of chiral amines. These methods typically involve the reduction of a prochiral imine or enamide using a chiral transition metal complex.

A key strategy is the asymmetric transfer hydrogenation of trifluoromethylated imines. This reaction can be efficiently catalyzed by various metal complexes. For example, a palladium/zinc co-catalyzed system using methanol (B129727) as the hydrogen source has been shown to produce chiral α-trifluoromethylated amines in excellent yields and high enantioselectivity. researchgate.netnih.gov Similarly, ruthenium and rhodium catalysts, often employed with formic acid/triethylamine as the hydrogen donor, are effective for the asymmetric transfer hydrogenation of N-protected imines. nih.gov

Direct asymmetric hydrogenation of trifluoromethylated imines is another powerful technique. Catalytic systems based on iridium and boro-phosphates with catecholborane as the reducing agent have been developed to afford chiral trifluoromethylated amines with high enantioselectivities under mild conditions. mdpi.com Cobalt-catalyzed asymmetric hydrogenation of the corresponding enamides also provides a viable route to the chiral amine precursor. researchgate.netgoogle.com The resulting chiral amine can then be further functionalized to yield the target amino alcohol.

| Catalyst System | Substrate | Product | Reported Enantioselectivity |

| Pd/Zn | Trifluoromethyl imine | Chiral α-trifluoromethylated amine | Excellent researchgate.netnih.gov |

| Ru-based catalysts | N-diphenylphosphinyl imine | Chiral amine | Excellent nih.gov |

| BINOL-derived boro-phosphate | Trifluoromethyl imine | Chiral α-trifluoromethylated amine | up to 96% ee mdpi.com |

| Cobalt/Ph-BPE | Enamide | Chiral amine | High researchgate.net |

Chiral Auxiliary Mediated Synthesis

In a chiral auxiliary-mediated synthesis, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A highly effective and practical method for the asymmetric synthesis of α-amino acids, which are direct precursors to β-amino alcohols, is the alkylation of chiral Ni(II) complexes of glycine (B1666218) Schiff bases. This methodology has been successfully applied to the large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, the carboxylic acid analogue of the target compound.

The synthesis begins with the formation of a chiral Ni(II) complex from glycine, a chiral ligand (often derived from proline), and a nickel(II) salt. This complex serves as a chiral nucleophilic glycine equivalent. The key stereochemistry-inducing step is the alkylation of this complex with an electrophile, in this case, 1,1,1-trifluoro-2-iodoethane (B141898) (CF₃CH₂I). The chiral ligand on the nickel complex effectively shields one face of the glycine enolate, leading to a highly diastereoselective alkylation.

The reaction is typically carried out in a polar aprotic solvent like DMF with a base such as potassium hydroxide. After the alkylation, the resulting diastereomerically enriched Ni(II) complex is disassembled, usually by treatment with acid, to release the desired amino acid and recover the chiral ligand for recycling. The enantiomerically pure (S)-2-amino-4,4,4-trifluorobutanoic acid can then be readily reduced to this compound. This method is particularly advantageous for its operational simplicity, scalability, and the ability to recycle the chiral auxiliary, making it commercially viable.

Summary of Alkylation of Ni(II) Glycine Complex for (S)-2-amino-4,4,4-trifluorobutanoic acid synthesis

| Step | Reagents and Conditions | Outcome |

| Complex Formation | Glycine, (S)-proline derivative, Ni(II) salt | Chiral Ni(II)-glycine Schiff base complex |

| Alkylation | 1,1,1-Trifluoro-2-iodoethane, KOH, DMF | Diastereomerically enriched alkylated complex (>99% de) |

| Disassembly | Aqueous HCl | (S)-2-amino-4,4,4-trifluorobutanoic acid and recovered chiral ligand |

| Reduction | Standard reducing agents (e.g., LiAlH₄, BH₃) | This compound |

Enantioselective Reduction and Derivatization Routes

A pivotal strategy for accessing chiral molecules is the enantioselective reduction of a prochiral precursor. In the synthesis of this compound, the enantioselective reduction of ethyl 4,4,4-trifluoroacetoacetate to the corresponding chiral alcohol, ethyl (S)-4,4,4-trifluoro-3-hydroxybutanoate, is a critical step. Subsequent chemical transformations can then convert this hydroxy ester into the desired amino alcohol.

Multistep Synthetic Pathways to this compound Derivatives

Approaches Initiated from Ethyl 4,4,4-Trifluoroacetoacetate

Ethyl 4,4,4-trifluoroacetoacetate serves as a versatile and common starting material for the synthesis of this compound. The typical synthetic sequence involves a few key transformations.

The initial and most critical step is the asymmetric reduction of the ketone functionality in ethyl 4,4,4-trifluoroacetoacetate. This reduction establishes the stereocenter of the final product. A common method to achieve this is through microbial or enzymatic reduction, which often provides high enantioselectivity. For instance, various microorganisms can stereoselectively reduce the keto group to the corresponding (S)-hydroxy ester.

Following the enantioselective reduction, the resulting ethyl (S)-4,4,4-trifluoro-3-hydroxybutanoate can be converted to this compound through a series of standard organic reactions. This typically involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an azide (B81097) or another nitrogen-containing nucleophile. Subsequent reduction of the azide and the ester functionalities yields the target amino alcohol.

An alternative derivatization from ethyl 4,4,4-trifluoroacetoacetate involves the formation of 3-amino-4,4,4-trifluorocrotonic acid esters. chemscene.commdpi.comgoogle.com This is achieved by reacting the starting material with an amine or ammonia (B1221849). chemscene.commdpi.comgoogle.com While this leads to an unsaturated amino ester, further reduction steps would be necessary to obtain the saturated amino alcohol, and control of the stereochemistry at the 3-position would need to be addressed.

Table 1: Key Intermediates in the Synthesis from Ethyl 4,4,4-Trifluoroacetoacetate

| Compound Name | Structure | Role in Synthesis |

| Ethyl 4,4,4-trifluoroacetoacetate | CF₃COCH₂COOEt | Starting Material |

| Ethyl (S)-4,4,4-trifluoro-3-hydroxybutanoate | CF₃CH(OH)CH₂COOEt | Chiral Intermediate |

| This compound | CF₃CH(NH₂)CH₂CH₂OH | Final Product |

Preparation from Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) Derivatives

Trifluoroacetaldehyde ethyl hemiacetal (TFAE) is another valuable C2 building block for the synthesis of trifluoromethyl-containing compounds. nih.govresearchgate.netingentaconnect.com Its reactivity allows for the construction of the carbon skeleton of this compound.

The general approach involves the reaction of TFAE or its derivatives with a suitable nucleophile to introduce the remaining carbon atoms and the amino functionality. For instance, TFAE can react with enamines or imines to form β-hydroxy-β-trifluoromethyl ketones. nih.gov These ketones can then undergo further transformations, including stereoselective reduction of the ketone and introduction of the amino group, to yield the target amino alcohol.

A review of recent applications of TFAE highlights its utility in preparing α-trifluoromethyl alcohols and α-trifluoromethyl amines through direct regioselective and stereoselective substitution reactions with various aromatic and heteroaromatic compounds. researchgate.netingentaconnect.com While a direct synthesis of this compound from TFAE is not explicitly detailed in the reviewed literature, the established reactivity of TFAE with nitrogen-containing nucleophiles suggests a plausible synthetic route. This would likely involve the reaction of TFAE with a chiral amine or a chiral enamine to establish the desired stereochemistry at the C3 position, followed by chain extension and reduction of the functional groups to afford the final amino alcohol.

Synthesis of Di(aminoalcohol) Analogs Incorporating 2-Amino-4,4,4-trifluorobutan-1-ol Scaffolds

The synthesis of dimeric or "di(aminoalcohol)" structures from chiral amino alcohols can lead to molecules with interesting properties and applications, for example, as chiral ligands in asymmetric catalysis. While the provided outline specifies analogs incorporating 2-Amino-4,4,4-trifluorobutan-1-ol scaffolds, the principles can be extended to the 3-amino isomer.

The construction of such analogs typically involves a linking strategy to connect two molecules of the chiral amino alcohol. This can be achieved through various chemical reactions that target the amino and/or hydroxyl functional groups. For instance, the amino groups of two amino alcohol molecules could be linked via a dicarboxylic acid or a dihalide to form a diamide (B1670390) or a diamine, respectively. Similarly, the hydroxyl groups could be linked through the formation of an ether or ester bridge using a suitable bifunctional reagent.

Advanced Spectroscopic Characterization and Stereochemical Analysis of S 3 Amino 4,4,4 Trifluorobutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the characterization of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of atoms within a molecule. For (S)-3-Amino-4,4,4-trifluorobutan-1-ol, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be utilized to confirm its structure.

Proton (¹H) NMR Spectroscopy

In a ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons in the molecule would be expected. The chemical shifts (δ) are influenced by the electron density around the proton and the proximity of electronegative atoms like oxygen, nitrogen, and fluorine.

The protons of the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) would likely appear as a multiplet due to coupling with the neighboring methylene group.

The methylene group at the C2 position (-CH₂-) would also present as a multiplet, coupled to both the adjacent methylene and the methine proton.

The methine proton at the chiral center (-CH(NH₂)-) would exhibit a complex multiplet pattern due to coupling with the adjacent methylene protons and the three fluorine atoms of the trifluoromethyl group.

The protons of the amine (-NH₂) and hydroxyl (-OH) groups are often observed as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (-CH₂OH) | 3.5 - 3.8 | m | J(H-1, H-2) |

| H-2 (-CH₂-) | 1.7 - 2.0 | m | J(H-2, H-1), J(H-2, H-3) |

| H-3 (-CH(NH₂)-) | 3.2 - 3.6 | m | J(H-3, H-2), J(H-3, F-4) |

| -NH₂ | Variable | br s | - |

| -OH | Variable | br s | - |

Note: This table is based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms.

The chiral carbon atom (-CH(NH₂)-) would be observed in the aminol region of the spectrum.

The two methylene carbons (-CH₂- and -CH₂OH) would have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C-1 (-CH₂OH) | ~60 | t | ¹J(C,H) |

| C-2 (-CH₂-) | ~35 | t | ¹J(C,H) |

| C-3 (-CH(NH₂)-) | ~50 | d | ¹J(C,H) |

| C-4 (-CF₃) | ~125 | q | ¹J(C,F) |

Note: This table is based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a powerful technique for the analysis of fluorine-containing compounds. For this compound, the three equivalent fluorine atoms of the trifluoromethyl group would give rise to a single signal. The multiplicity of this signal would be a doublet of doublets or a more complex multiplet due to coupling with the methine proton at C3 and the methylene protons at C2, though coupling to the latter might be minimal.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

APCI is a "soft" ionization technique that is suitable for a wide range of small molecules. In the positive ion mode APCI-MS spectrum of this compound, the protonated molecule [M+H]⁺ would be expected as the base peak.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is another soft ionization technique, particularly well-suited for polar molecules. In the positive ion mode, ESI-MS would also be expected to show a prominent peak for the protonated molecule [M+H]⁺. Adduct ions, such as [M+Na]⁺ or [M+K]⁺, might also be observed depending on the sample preparation and the purity of the solvents used.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 144.0631 |

| [M+Na]⁺ | 166.0450 |

| [M+K]⁺ | 182.0189 |

Note: The predicted m/z values are based on the monoisotopic mass of the compound (C₄H₈F₃NO, Exact Mass: 143.0558).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass.

For this compound, with a molecular formula of C₄H₈F₃NO, the theoretical monoisotopic mass is 143.0558 Da. uni.lu HRMS analysis would be expected to produce an ion corresponding to this mass, typically as a protonated molecule [M+H]⁺ or other adducts. The observed mass is then compared to the theoretical mass, with a small mass error (typically <5 ppm) confirming the elemental composition.

Predicted HRMS data for various adducts of the compound are outlined in the table below. These values serve as a reference for the experimental confirmation of the compound's identity. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 144.06308 |

| [M+Na]⁺ | 166.04502 |

| [M+K]⁺ | 182.01896 |

| [M+NH₄]⁺ | 161.08962 |

| [M-H]⁻ | 142.04852 |

Data sourced from predicted values. uni.lu

Chromatographic Methods for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC)

Assessing the enantiomeric purity of a chiral compound like this compound is critical, and Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. The technique separates the two enantiomers, (S) and (R), allowing for the quantification of the undesired enantiomer and the determination of enantiomeric excess (e.e.).

Direct separation on a chiral stationary phase (CSP) is one approach. However, for compounds like amino alcohols that may lack a strong chromophore for UV detection, a common and effective strategy is pre-column derivatization. google.comgoogle.com In this method, the analyte is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column. google.comnih.gov

For instance, a methodology similar to that used for the chiral purity analysis of 3-aminobutanol could be adapted. google.com This involves derivatization with a reagent like (R)-α-methyl-2-naphthaleneacetyl chloride. The resulting diastereomeric products can then be resolved and quantified using reverse-phase HPLC with UV detection. google.com

Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Purity Analysis

| Parameter | Description |

|---|---|

| Derivatization Reagent | (R)-α-methyl-2-naphthaleneacetyl chloride or similar chiral agent |

| Column | Achiral Reverse-Phase C18 Column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water or a buffer solution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV-Vis Detector (wavelength selected based on the chromophore of the derivatizing agent, e.g., 220-260 nm) |

| Analyte | Derivatized (S)- and (R)-3-Amino-4,4,4-trifluorobutan-1-ol |

This table represents a plausible analytical method based on established techniques for similar compounds. google.comgoogle.com

X-ray Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides an unambiguous three-dimensional structure of a molecule as it exists in a crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise spatial arrangement of every atom can be mapped.

For an enantiomerically pure substance like this compound, growing a suitable single crystal is the first and often most challenging step. Once a high-quality crystal is obtained, the diffraction data is collected. The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). This effect, particularly when using X-rays of a suitable wavelength, allows for the differentiation between the two possible enantiomeric structures, thereby confirming the (S) or (R) assignment at the chiral center.

While X-ray crystallography is the gold standard for absolute configuration determination, a published crystal structure for this compound was not found in a review of publicly available scientific literature. Therefore, specific crystallographic data cannot be provided. However, a successful analysis would yield the parameters listed in the table below.

Table 3: Typical Crystallographic Data from X-ray Analysis

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| (a, b, c, Å) | |

| (α, β, γ, °) | |

| Volume (ų) | Not Available |

| Z (molecules/unit cell) | Not Available |

| Flack Parameter | Not Available |

Specific experimental data for this compound is not publicly available.

Chemical Transformations and Derivative Synthesis of S 3 Amino 4,4,4 Trifluorobutan 1 Ol

Functionalization of the Amino and Hydroxyl Groups

The primary amino and hydroxyl groups of (S)-3-Amino-4,4,4-trifluorobutan-1-ol serve as key handles for derivatization, allowing for the introduction of a wide range of functional groups through acylation, alkylation, and the installation of protecting groups. The strategic manipulation of these sites is fundamental to multi-step syntheses involving this chiral building block.

Standard protocols for amine protection are readily applicable. For instance, the tert-butoxycarbonyl (Boc) group, one of the most common amine protecting groups, can be installed under mild basic conditions using di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net This protection is crucial for preventing the nucleophilic amino group from participating in undesired side reactions during subsequent transformations targeting the hydroxyl moiety. acs.org

Chemoselective functionalization of the hydroxyl group in the presence of the unprotected amine can be achieved under acidic conditions. nih.gov In such a medium, the amino group is protonated to form a non-nucleophilic ammonium (B1175870) salt, leaving the hydroxyl group free to react. nih.gov This strategy allows for direct O-acylation with acyl halides or anhydrides, providing a straightforward route to ester derivatives. nih.govacs.org Trifluoromethanesulfonic acid (TfOH) has been noted as a particularly effective catalyst for such O-acylation reactions. rsc.org

Conversely, with a protected amino group, the hydroxyl moiety can be readily functionalized. It can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution or cyclization reactions. Alkylation to form ethers is also a common transformation. The selection of orthogonal protecting groups for the amine and hydroxyl functions is a key strategy for achieving selective modifications at either position.

Table 1: Representative Functionalization Reactions

| Functional Group | Reaction Type | Reagent/Catalyst Example | Product Type |

|---|---|---|---|

| Amino Group | N-Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc protected amine |

| Amino Group | N-Acylation | Acyl Chloride / Base | N-Acyl derivative (Amide) |

| Hydroxyl Group | O-Acylation | Acyl Chloride / Acid Catalyst (e.g., TfOH) | O-Acyl derivative (Ester) |

| Hydroxyl Group | O-Alkylation | Alkyl Halide / Base | O-Alkyl derivative (Ether) |

Intramolecular Cyclization Reactions for Heterocyclic Scaffolds

The 1,3-relationship between the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of four-membered nitrogen-containing heterocycles, specifically substituted azetidines. These strained ring systems are valuable motifs in medicinal chemistry.

Formation of Azetidine (B1206935) Rings

The synthesis of an azetidine ring from a 1,3-amino alcohol requires a two-step sequence. First, the hydroxyl group is converted into a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate). Second, subsequent treatment with a base promotes an intramolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom acts as the nucleophile, displacing the leaving group to form the cyclic structure.

This approach is a well-established method for constructing azetidine rings. nih.gov A convenient route toward analogous 1-alkyl-2-(trifluoromethyl)azetidines starts from ethyl 4,4,4-trifluoroacetoacetate, proceeding through imination, reduction, chlorination of the hydroxyl group, and subsequent base-induced ring closure. nih.gov This demonstrates the viability of intramolecular cyclization for forming trifluoromethyl-substituted azetidines. The resulting (S)-3-(trifluoromethyl)azetidin-1-yl ethanol (B145695) derivative retains the stereochemistry of the starting material.

An alternative strategy involves the intramolecular aminolysis of epoxides. While this would require significant modification of the starting material, it represents another valid synthetic pathway to functionalized azetidines. researchgate.netmdpi.com

Ring-Opening and Expansion Reactions of Azetidine Derivatives

Azetidines bearing an electron-withdrawing trifluoromethyl group exhibit distinct reactivity, particularly in ring-opening reactions. The strain of the four-membered ring, combined with the electronic effect of the CF₃ group, makes these heterocycles susceptible to nucleophilic attack, especially after activation of the ring nitrogen. rsc.org

Activation is typically achieved by N-alkylation to form a quaternary azetidinium salt. This transformation significantly enhances the electrophilicity of the ring carbons. Research on 1-alkyl-2-(trifluoromethyl)azetidines has shown that the resulting azetidinium salts undergo regiospecific ring-opening at the C4 position when treated with a variety of nucleophiles. nih.gov This regioselectivity is attributed to the electronic influence of the C2-trifluoromethyl group, which directs the nucleophilic attack to the more distant carbon atom. nih.govnih.gov

This predictable reactivity allows for the synthesis of a diverse array of α-(trifluoromethyl)amines from a single azetidine precursor. nih.gov Nucleophiles such as halides, alkoxides, cyanide, and various carbon and sulfur nucleophiles have been successfully employed in these ring-opening reactions, highlighting the synthetic versatility of trifluoromethyl-substituted azetidinium salts. nih.govrsc.orgresearchgate.net

Table 2: Nucleophilic Ring-Opening of a 2-(Trifluoromethyl)azetidinium Salt Analogue

| Nucleophile | Product Type | Reference |

|---|---|---|

| Halides (F⁻, Cl⁻, Br⁻) | γ-Halo-α-(trifluoromethyl)amine | nih.gov |

| Alkoxides (RO⁻) | γ-Alkoxy-α-(trifluoromethyl)amine | nih.gov |

| Cyanide (CN⁻) | γ-Cyano-α-(trifluoromethyl)amine | nih.gov |

| Thiolates (RS⁻) | γ-Thioether-α-(trifluoromethyl)amine | nih.gov |

| Carbon Nucleophiles | Functionalized α-(trifluoromethyl)amine | nih.gov |

Data derived from reactions of 1-alkyl-2-(trifluoromethyl)azetidinium salts, which serve as a model for the reactivity of the analogous 3-(trifluoromethyl)azetidinium systems.

Carbon-Carbon Bond Forming Reactions Involving the Chiral Center

Derivatives of this compound can be employed in reactions that form new carbon-carbon bonds, further expanding their synthetic utility. These transformations can leverage the existing stereocenter to influence the stereochemical outcome of the reaction.

Conjugate Addition Reactions

In conjugate addition (Michael-type) reactions, a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. organic-chemistry.org The N-protected derivative of this compound can, in principle, be modified to act as a Michael donor. For example, conversion of the alcohol to a suitable nucleophilic carbon species could enable its addition to Michael acceptors.

More commonly, chiral amino acid derivatives are used as nucleophiles in asymmetric conjugate additions. nih.gov For instance, chiral nickel(II) complexes of glycine (B1666218) Schiff bases react with enones with high diastereoselectivity. nih.gov While not a direct use of the target amino alcohol, this principle highlights a pathway where the chiral amine moiety could be incorporated into a more complex nucleophile to direct stereoselective C-C bond formation.

Aldol (B89426) Condensations

The aldol condensation is a cornerstone C-C bond-forming reaction between an enolate and a carbonyl compound. While this compound itself is not a direct substrate for this reaction, its derivatives can participate in mechanistically related transformations.

A highly relevant example is the biomimetic asymmetric aldol reaction of glycinates with trifluoromethyl ketones. nih.gov In a process inspired by enzymatic pathways, a chiral N-methyl pyridoxal (B1214274) catalyst was used to facilitate the reaction between a glycinate (B8599266) and a trifluoromethyl ketone, producing chiral β-trifluoromethyl-β-hydroxy-α-amino acid esters with excellent diastereoselectivity and enantioselectivity. nih.gov This demonstrates a powerful method for constructing molecules containing both a trifluoromethyl group and a hydroxyl group on a new stereocenter, adjacent to an amino acid backbone. Although this reaction builds a new molecule rather than modifying the original chiral center of the target compound, it showcases a key strategy for synthesizing structurally related and highly functionalized products.

Furthermore, chiral β-amino-α-trifluoromethyl alcohols have been explored as organocatalysts or ligands in asymmetric synthesis, including in the addition of diethylzinc (B1219324) to aldehydes, where the fluorinated structure enhances enantioselectivity compared to non-fluorinated analogues. mdpi.comnih.gov This suggests a potential application for this compound in catalyzing C-C bond-forming reactions.

Selective Hydrogenation and Oxidative Cleavage Reactions of this compound

The chemical reactivity of this compound is primarily dictated by its vicinal amino alcohol functionality and the robust trifluoromethyl group. These structural features allow for specific transformations, particularly oxidative cleavage and selective oxidation, while the trifluoromethyl group generally remains inert under standard hydrogenation conditions.

Oxidative Cleavage

The 1,2-amino alcohol motif in this compound makes it a prime substrate for oxidative cleavage of the carbon-carbon bond between the hydroxyl- and amino-substituted carbons. This reaction is commonly achieved using periodates, such as sodium periodate (B1199274) (NaIO₄). The periodate-mediated cleavage of vicinal amino alcohols is known to be significantly faster than that of vicinal diols. nih.govnih.gov

The reaction proceeds via a cyclic periodate ester intermediate, which then fragments to yield two carbonyl-containing compounds. In the case of this compound, the cleavage is expected to break the C3-C4 bond (if the alcohol is at C4) or more accurately the bond between the carbinol carbon and the amine-bearing carbon, resulting in the formation of an aldehyde and an imine. The imine would subsequently hydrolyze to another aldehyde and ammonia (B1221849). Specifically, the cleavage would yield formaldehyde (B43269) from the C1 carbon and 3,3,3-trifluoro-2-aminopropanal, which would be unstable and likely hydrolyze further. This rapid and clean reaction is often utilized in contexts like cleavable linkers in peptide synthesis and proteomics. nih.govnih.gov

Table 1: Expected Products from Oxidative Cleavage of this compound

| Reactant | Oxidizing Agent | Expected Products |

| This compound | Sodium Periodate (NaIO₄) | 3,3,3-Trifluoropropanal, Formaldehyde, Ammonia |

Note: The initial cleavage products would be 2-amino-3,3,3-trifluoropropanal and formaldehyde. The trifluorinated amino aldehyde is expected to be unstable and hydrolyze.

Selective Oxidation of the Primary Alcohol

While the C-C bond can be cleaved, the primary alcohol group can also be selectively oxidized to either an aldehyde or a carboxylic acid, provided that a non-cleaving oxidizing agent is chosen. A variety of modern oxidation methods can achieve this transformation. For instance, oxidation to the corresponding carboxylic acid, (S)-3-amino-4,4,4-trifluorobutanoic acid, is a key transformation. This derivative is a valuable building block in medicinal chemistry, often used as a bioisostere for natural amino acids like leucine. nih.gov

The synthesis of the corresponding acid can be accomplished using various oxidizing agents that target primary alcohols. wikipedia.org The choice of reagent is crucial to avoid cleavage of the adjacent amino group.

Table 2: Products of Selective Oxidation of the Primary Alcohol

| Target Product | Reagent Examples | Reaction Type |

| (S)-3-Amino-4,4,4-trifluoro-butanal | Dess-Martin periodinane, PCC | Partial Oxidation |

| (S)-3-Amino-4,4,4-trifluoro-butanoic acid | Jones reagent, KMnO₄, TEMPO/bleach | Full Oxidation |

Considerations for Selective Hydrogenation

The term "selective hydrogenation" in the context of this compound requires careful consideration. The trifluoromethyl (CF₃) group is exceptionally stable and generally resistant to catalytic hydrogenation under conditions that would, for example, reduce a double bond or a nitro group. Defluorinative reactions of CF₃ groups are possible but require harsh conditions or specific photocatalytic methods that are not typically classified as standard "selective hydrogenation." rsc.org

Therefore, selective hydrogenation would not typically target the C-F bonds of this molecule. Instead, this terminology would apply if the this compound moiety were part of a larger, more complex molecule containing other reducible functional groups. In such a scenario, catalysts could be chosen to selectively reduce, for instance, an alkene or alkyne elsewhere in the molecule while leaving the amino alcohol and trifluoromethyl functionalities intact. For example, catalytic hydrogenation of a substrate containing both a C=C double bond and the trifluoromethyl group would selectively reduce the double bond. nih.gov

Applications in Advanced Organic Synthesis

(S)-3-Amino-4,4,4-trifluorobutan-1-ol as a Chiral Synthon for Complex Molecules

The unique structural features of this compound make it an essential chiral synthon for the assembly of complex molecular architectures. A chiral synthon is a stereochemically pure unit that can be incorporated into a larger molecule without loss of its stereochemical integrity. The presence of both an amino and a hydroxyl group allows for sequential or selective functionalization, enabling the construction of intricate structures with high stereocontrol.

The trifluoromethyl group is a key player in modern drug design, often used as a bioisostere for other chemical groups to enhance the pharmacological profile of a drug candidate. The stereospecific introduction of this group is crucial, and chiral building blocks like this compound provide a direct and efficient route to achieve this.

Key Transformations and Applications:

| Transformation | Reagents/Conditions | Resulting Structure | Application |

| N-Protection | Boc₂O, Et₃N | N-Boc protected amino alcohol | Intermediate for further functionalization |

| O-Activation | TsCl, pyridine | O-Tosyl protected amino alcohol | Precursor for nucleophilic substitution |

| Cyclization | Intramolecular reactions | Chiral trifluoromethylated heterocycles | Core structures in medicinal chemistry |

| Oxidation of Alcohol | PCC, DCM | Chiral trifluoromethylated amino aldehyde | Intermediate for chain extension |

| Conversion to Azide (B81097) | DPPA, DBU | Chiral trifluoromethylated azido (B1232118) alcohol | Precursor for triazole synthesis |

This table is interactive. Click on the headers to sort.

The diastereoselective reactions involving this compound are of particular importance. For instance, the chirality of the synthon can direct the stereochemical outcome of subsequent reactions at adjacent or remote positions, allowing for the synthesis of complex molecules with multiple stereocenters. This principle is widely applied in the synthesis of natural product analogues and other biologically active compounds.

Synthesis of Fluorinated Amino Acid Derivatives and Peptidomimetics

Fluorinated amino acids are of great interest in medicinal chemistry and chemical biology as they can confer unique properties to peptides and proteins. nih.gov this compound serves as a versatile precursor for the synthesis of various non-proteinogenic fluorinated amino acids and their derivatives.

The primary alcohol functionality can be oxidized to a carboxylic acid to generate a β-amino acid. Alternatively, the amino group can be incorporated into a peptide backbone, while the hydroxyl group can be modified to introduce other functionalities.

Synthetic Routes to Fluorinated Amino Acid Derivatives:

Oxidation to β-Amino Acid: The primary alcohol can be oxidized to a carboxylic acid using reagents such as Jones reagent or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation. The resulting (S)-3-amino-4,4,4-trifluorobutanoic acid is a valuable building block for peptide synthesis. researchgate.netmdpi.com

Conversion to α-Amino Acid Precursors: While not a direct conversion, the chiral backbone of this compound can be elaborated through multi-step sequences to access α-amino acid derivatives.

Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. This compound can be incorporated into peptidomimetic scaffolds where the trifluoromethyl group can influence conformation and receptor binding. researchgate.net For example, the amino alcohol can be used to create isosteres of peptide bonds, leading to more stable molecules. nih.gov

| Derivative Type | Synthetic Strategy | Potential Application |

| β-Amino Acid | Oxidation of the primary alcohol | Incorporation into peptides, synthesis of β-peptides |

| γ-Amino Acid Precursor | Chain extension followed by functional group manipulation | Synthesis of conformationally constrained peptides |

| Hydroxyethylamine Isostere | N-acylation | HIV protease inhibitors |

| Fluorinated Statin Analogs | Elaboration of the carbon skeleton | HMG-CoA reductase inhibitors |

This table is interactive. Click on the headers to sort.

Development of Fluorine-Containing Biologically Relevant Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their biological activity. This compound is an excellent starting material for the synthesis of various fluorine-containing scaffolds that are of interest in drug discovery. The trifluoromethyl group can enhance membrane permeability and metabolic stability, properties that are highly desirable for drug candidates. olemiss.edu

Examples of Biologically Relevant Scaffolds:

Trifluoromethylated Heterocycles: The amino and hydroxyl groups can be used to construct a variety of heterocyclic rings, such as oxazines, piperidines, and pyrrolidines. acs.org These fluorinated heterocycles are common motifs in many pharmaceuticals. nih.gov

Fluorinated Alkaloid Analogs: The chiral center and the trifluoromethyl group can be incorporated into the core structures of alkaloids to generate novel analogs with potentially enhanced or altered biological activities.

Scaffolds for Protease Inhibitors: The hydroxyethylamine moiety is a well-known transition-state isostere for aspartic proteases. Incorporating a trifluoromethyl group adjacent to this moiety can lead to potent and selective inhibitors.

Research Findings on Fluorinated Scaffolds:

A study on the synthesis of novel trifluoromethyl pyrimidine (B1678525) derivatives demonstrated the utility of fluorinated building blocks in creating compounds with significant antifungal and anticancer activities. frontiersin.org While this study did not start from this compound, it highlights the potential of incorporating the trifluoromethyl group into heterocyclic scaffolds to achieve biological activity. The development of synthetic routes from readily available chiral fluorinated synthons like this compound is a key strategy in this area.

Utility in Ligand Design for Asymmetric Catalysis

Chiral amino alcohols are a well-established class of ligands for asymmetric catalysis. mdpi.com They can coordinate to a metal center through both the nitrogen and oxygen atoms, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. The introduction of a trifluoromethyl group into the ligand structure can influence the electronic and steric properties of the resulting catalyst, potentially leading to improved activity and selectivity. researchgate.net

This compound can be used to synthesize a range of chiral ligands, including:

β-Amino Alcohol Ligands: The compound itself can act as a chiral ligand in reactions such as the enantioselective addition of organozinc reagents to aldehydes.

Oxazoline Ligands: The amino alcohol can be converted into a chiral oxazoline, a privileged ligand class in asymmetric catalysis. These ligands are used in a wide range of metal-catalyzed reactions, including allylic alkylations, hydrosilylations, and cyclopropanations.

Phosphine-Amino Alcohol Ligands: The amino or hydroxyl group can be functionalized to introduce a phosphine (B1218219) moiety, creating P,N or P,O-type ligands that are effective in reactions like asymmetric hydrogenation.

Influence of the Trifluoromethyl Group in Catalysis:

The strong electron-withdrawing nature of the trifluoromethyl group can affect the Lewis basicity of the coordinating nitrogen and oxygen atoms. This can modulate the electronic properties of the metal center, influencing its catalytic activity. Furthermore, the steric bulk of the trifluoromethyl group can create a well-defined chiral pocket around the metal center, enhancing enantioselectivity. Research has shown that chiral α-trifluoromethyl-β-amino alcohols can improve the stereoselectivity of reactions compared to their non-fluorinated analogs. mdpi.comresearchgate.net

Theoretical and Computational Investigations of S 3 Amino 4,4,4 Trifluorobutan 1 Ol

Conformational Analysis and Stereochemical Preferences

The conformational landscape of (S)-3-amino-4,4,4-trifluorobutan-1-ol is primarily dictated by the rotational barriers around the C-C single bonds and the influence of the stereogenic center at C3. The bulky and highly electronegative trifluoromethyl (CF₃) group, along with the amino (NH₂) and hydroxymethyl (CH₂OH) groups, play crucial roles in determining the most stable conformers.

It is anticipated that gauche interactions between bulky substituents will be minimized in the preferred conformations. Furthermore, the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups, or between these groups and the fluorine atoms of the CF₃ group, could significantly stabilize certain rotamers. In analogous systems, such as fluorinated amino alcohols, computational studies have revealed that intramolecular hydrogen bonds of the O-H···N or N-H···O type can lead to folded or pseudo-cyclic conformations being energetically favored in the gas phase or in non-polar solvents.

The stereochemical preference is dictated by the (S)-configuration at the C3 carbon. This fixed stereochemistry will influence the dihedral angles along the carbon backbone, leading to a distinct set of low-energy conformers compared to its (R)-enantiomer or the racemic mixture. The relative energies of these conformers are critical for understanding the molecule's interactions with chiral environments, such as enzyme active sites or chiral catalysts.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (N-C3-C2-C1) | Key Intramolecular Interaction | Relative Energy (kcal/mol) |

| A | ~60° (gauche) | O-H···N Hydrogen Bond | 0.00 |

| B | ~180° (anti) | Steric Minimization | 1.5 |

| C | ~-60° (gauche) | N-H···F Interaction | 2.8 |

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or Hartree-Fock (HF) methods, provide profound insights into the electronic structure of a molecule. emerginginvestigators.org For this compound, these calculations would elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonding.

The strong electron-withdrawing nature of the trifluoromethyl group is expected to have a significant impact on the electronic properties of the molecule. This inductive effect will lower the electron density on the adjacent C3 carbon and decrease the basicity of the amino group compared to its non-fluorinated analog. Natural Bond Orbital (NBO) analysis on similar fluorinated amines and alcohols has shown a significant polarization of the C-F bonds and a notable charge transfer from the nitrogen lone pair to the antibonding orbitals of the C-CF₃ bond. rsc.org

The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the nitrogen atom of the amino group, characteristic of amines, though its energy will be lowered by the inductive effect of the CF₃ group. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be associated with the σ* antibonding orbitals of the C-F bonds. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Value/Characteristic | Influence of Trifluoromethyl Group |

| Basicity (pKa of conjugate acid) | Lower than non-fluorinated analog | Inductive electron withdrawal |

| Dipole Moment | Significant, due to polar functional groups | Enhanced by the C-F bonds |

| HOMO Energy | Lowered relative to non-fluorinated amines | Stabilization by electron withdrawal |

| LUMO Energy | Primarily on C-F σ* orbitals | Typical for fluorinated alkanes |

| Mulliken Atomic Charges | Negative on F, O, N; Positive on adjacent C | Strong polarization of bonds |

Note: These predictions are based on established electronic effects of the functional groups present in the molecule.

Reaction Mechanism Studies of Key Transformations

Theoretical studies on the reaction mechanisms involving molecules similar to this compound can help predict its reactivity. Key transformations would include reactions at the amino and hydroxyl groups.

For instance, in nucleophilic substitution reactions at the amino group, the trifluoromethyl group would likely decrease the nucleophilicity of the nitrogen atom. Computational modeling of such reactions would involve locating the transition state structures and calculating the activation energy barriers. These calculations would likely confirm a higher activation energy for the reaction of this compound compared to non-fluorinated analogs.

Reactions involving the hydroxyl group, such as esterification or etherification, would also be influenced by the electronic environment. The reaction mechanism of alcohol amination, a process to form N-alkyl amines, has been studied for various substrates and catalysts, providing a framework for understanding how this compound might be synthesized or how it might react further.

Furthermore, computational studies could explore the mechanism of enzymatic transformations. For example, if this molecule were a substrate or inhibitor for an enzyme, docking simulations and quantum mechanics/molecular mechanics (QM/MM) calculations could elucidate the binding mode and the reaction pathway within the enzyme's active site. The stereochemistry of the molecule would be of paramount importance in such interactions.

Emerging Research Directions and Future Outlook for S 3 Amino 4,4,4 Trifluorobutan 1 Ol

Development of Novel and Highly Efficient Synthetic Routes

The generation of (S)-3-Amino-4,4,4-trifluorobutan-1-ol with high enantiomeric purity is a key focus of current research. Traditional synthetic methods are being supplanted by more sophisticated and efficient strategies, including asymmetric catalysis and biocatalysis, to meet the growing demand for this enantiopure intermediate.

Prominent research directions include:

Biocatalytic Reductive Amination: The use of enzymes offers a green and highly selective approach. Engineered amine dehydrogenases (AmDHs) and transaminases are being explored for the direct asymmetric reductive amination of the precursor 4,4,4-trifluoro-3-oxobutan-1-ol. frontiersin.org This method provides several advantages, including the use of inexpensive ammonia (B1221849) as the amino donor, mild reaction conditions, and exceptional stereoselectivity, often yielding the desired (S)-enantiomer with high enantiomeric excess. frontiersin.orggoogle.com The enzymatic approach avoids the need for heavy metal catalysts and often simplifies purification processes. frontiersin.org

Asymmetric Synthesis via Chiral Auxiliaries: Methodologies employing recyclable chiral auxiliaries have been developed for analogous fluorinated amino acids, demonstrating a robust pathway to high enantiopurity. mdpi.com A common strategy involves the use of a chiral ligand, such as a proline-derived Schiff base, to form a nickel(II) complex with a glycine (B1666218) synthon. mdpi.com This complex then undergoes diastereoselective alkylation with a trifluoroethylating agent. Subsequent removal of the chiral auxiliary yields the desired fluorinated amino scaffold with excellent stereochemical control. mdpi.commdpi.com

Reduction of Chiral Precursors: Another efficient route involves the stereoselective reduction of a corresponding chiral amino acid derivative, (S)-3-amino-4,4,4-trifluorobutanoic acid. This reduction can be achieved using various reducing agents, such as metal borohydrides, to convert the carboxylic acid moiety into a primary alcohol without disturbing the existing stereocenter. google.com

The table below summarizes and compares these emerging synthetic strategies.

| Synthetic Strategy | Key Reagents/Catalysts | Primary Advantages | Key Challenges |

| Biocatalytic Reductive Amination | Transaminase or Amine Dehydrogenase Enzymes, Amino Donor (e.g., NH₃) | High enantioselectivity (>99% ee), Mild reaction conditions, Environmentally friendly | Enzyme stability and availability, Substrate scope limitations |

| Asymmetric Synthesis via Chiral Auxiliaries | Nickel(II) Complexes, Chiral Schiff Base Ligands | High diastereoselectivity, Recyclable auxiliary, Proven scalability | Multi-step process, Cost of chiral ligands |

| Reduction of Chiral Precursors | Metal Hydride Reducing Agents (e.g., NaBH₄, LiAlH₄) | Utilizes existing stereocenter, Potentially fewer steps | Availability and cost of the chiral precursor |

Exploration of Expanded Applications in Chemical Synthesis

The trifluoromethyl group is a crucial pharmacophore in modern drug design, known to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Consequently, this compound serves as a high-value building block for synthesizing a range of biologically active compounds.

Key areas of application include:

Pharmaceutical Intermediates: This amino alcohol is a key structural motif for creating advanced pharmaceutical ingredients. Its backbone is found in compounds designed as inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4), which are targets for treating type 2 diabetes. nih.gov The structural similarity to the β-amino acid portion of drugs like Sitagliptin highlights its relevance in this therapeutic area. nih.govresearchgate.net

Peptidomimetics: The trifluoromethyl group can act as a bioisostere for proteinogenic amino acid side chains, such as the isopropyl group of leucine. mdpi.com Incorporating building blocks derived from this compound into peptides can lead to peptidomimetics with enhanced proteolytic stability and modified conformational properties, which are desirable for therapeutic applications. mdpi.com

Chiral Ligands in Asymmetric Catalysis: Enantiomerically pure β-amino alcohols are effective ligands for a variety of metal-catalyzed asymmetric reactions. nih.gov Analogous trifluoromethylated β-amino alcohols have been shown to be efficient ligands in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes, suggesting a potential application for this compound in promoting stereocontrolled transformations. nih.gov

Advancements in Large-Scale Preparation Methodologies for Industrial Relevance

Transitioning from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient and selective but also cost-effective, safe, and scalable. Research is focused on optimizing existing routes and developing new processes to make this compound commercially viable.

Significant advancements in this area include:

Processes Utilizing Recyclable Auxiliaries: The asymmetric synthesis involving Ni(II) Schiff base complexes has been specifically developed for large-scale preparation, with successful syntheses reported at scales exceeding 150-300 grams for related compounds. mdpi.com A critical feature of this method is the ability to reclaim the expensive chiral ligand with minimal loss (~5% per cycle), which drastically reduces raw material costs and makes the process economically competitive for industrial application. mdpi.commdpi.com

Industrial-Scale Biocatalysis: Enzymatic processes are increasingly being adapted for bulk chemical production. The use of continuous-flow membrane reactors for biocatalytic reductions has enabled multi-kilogram scale synthesis of chiral intermediates for pharmaceuticals. mdpi.com Applying similar principles to the transaminase-catalyzed synthesis of this compound could lead to a highly efficient and sustainable industrial process. google.com

Continuous Flow Technology: The adoption of continuous flow reactors, such as tubular or microreactors, represents a significant advancement for large-scale chemical synthesis. google.com This technology allows for precise control over reaction parameters like temperature and mixing, which is crucial for managing exothermic reactions and improving selectivity. google.com A continuous process can enhance safety, reduce waste, and lead to more consistent product quality, making it an attractive option for the industrial production of this fluorinated amino alcohol.

The following table outlines the key features of these industrially relevant methodologies.

| Methodology | Key Advantage | Reported Scale (for analogous compounds) | Industrial Relevance |

| Recyclable Chiral Auxiliary | Cost reduction through ligand recycling, High stereochemical purity | >300 g | Commercially viable due to reduced cost of goods. mdpi.commdpi.com |

| Industrial Biocatalysis | High selectivity, Green process, Mild conditions | Multi-kilogram scale | Environmentally friendly and suitable for producing high-purity pharmaceutical intermediates. mdpi.com |

| Continuous Flow Reactors | Enhanced safety, Process control, and consistency | N/A (General Applicability) | Improves efficiency and safety for large-scale manufacturing operations. google.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-Amino-4,4,4-trifluorobutan-1-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : Enantioselective synthesis can be achieved via biomimetic transamination of 4,4,4-trifluoro-3-oxobutanoate esters using chiral amines. For example, enantiomeric excess (ee) >99% was reported using (R)-1-phenylethylamine as a resolving agent, followed by recrystallization in ethanol . Key steps include monitoring optical rotation ([α]ᴅ) and validating purity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze H and F NMR to confirm trifluoromethyl group positioning and stereochemistry. For example, coupling constants (e.g., ) in H-NMR can indicate spatial arrangement .

- Polarimetry : Measure specific rotation ([α]ᴅ) in solvents like ethanol or chloroform to confirm enantiomeric identity .

- Elemental analysis : Validate molecular formula (e.g., C₄H₈F₃NO) with <0.3% deviation .

Q. What are the primary research applications of this compound in drug discovery?

- Methodological Answer : It serves as a chiral building block for:

- Protease inhibitors : The trifluoromethyl group enhances metabolic stability and binding affinity.

- Anticancer agents : Stereospecific interactions with biological targets (e.g., kinases) can be studied via molecular docking simulations .

- Fluorinated analogs : Replace hydroxyl groups in bioactive molecules to modulate pharmacokinetics .

Advanced Research Questions

Q. How can conflicting crystallographic data on cocrystallization with host molecules be resolved?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding affinities. For example, ITC studies with alleno-acetylenic cage receptors revealed for (±)-dibromo analogs, suggesting steric hindrance from the trifluoromethyl group affects cocrystal stability . Pair with X-ray diffraction to resolve spatial discrepancies.

Q. What strategies mitigate enantiomerization during prolonged storage or reaction conditions?

- Methodological Answer :

- Temperature control : Store at -20°C in inert atmospheres (argon) to minimize racemization.

- Protective groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to stabilize the amino and hydroxyl moieties during synthesis .

- Kinetic studies : Monitor racemization rates via circular dichroism (CD) spectroscopy under varying pH and solvent conditions .

Q. How can researchers reconcile contradictory biological activity data across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293T for enzyme inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Triangulate data : Combine in vitro IC₅₀ measurements with in silico simulations (e.g., molecular dynamics) to validate target engagement .

- Batch analysis : Verify compound purity (>98% via LC-MS) across studies to exclude impurities as confounding factors .

Q. What advanced techniques are critical for studying its interactions with biological macromolecules?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.